molecular formula C20H20Cl2N6S2 B11591419 4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate

4,6-Bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate

Cat. No.: B11591419
M. Wt: 479.5 g/mol
InChI Key: GBAOQUNMYVNUKG-UHFFFAOYSA-N
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Description

1-({4,6-BIS[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl groups and a methanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4,6-BIS[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and 4-chloroaniline. The resulting intermediate is then reacted with diethylamine and methanethioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-({4,6-BIS[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-({4,6-BIS[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-({4,6-BIS[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)amine: A related compound with similar structural features but different functional groups.

    2,5-Bis(4-chlorophenylamino)terephthalic acid: Another compound with chlorophenyl groups and a different core structure.

Uniqueness

1-({4,6-BIS[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is unique due to its combination of a triazine ring and methanethioamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20Cl2N6S2

Molecular Weight

479.5 g/mol

IUPAC Name

[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C20H20Cl2N6S2/c1-3-28(4-2)20(29)30-19-26-17(23-15-9-5-13(21)6-10-15)25-18(27-19)24-16-11-7-14(22)8-12-16/h5-12H,3-4H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

GBAOQUNMYVNUKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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